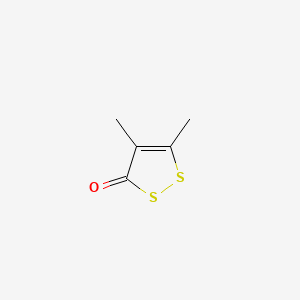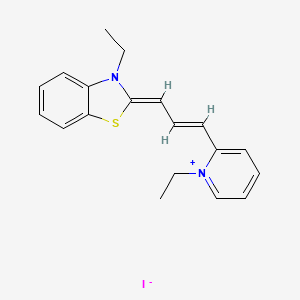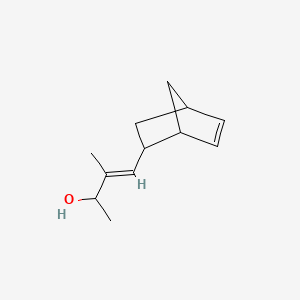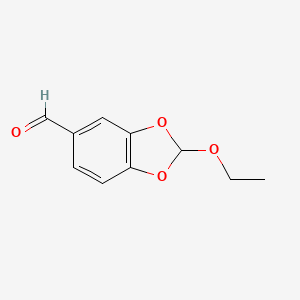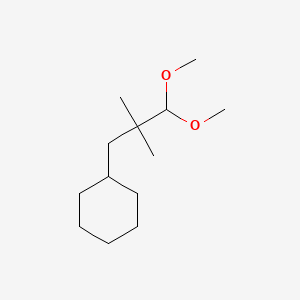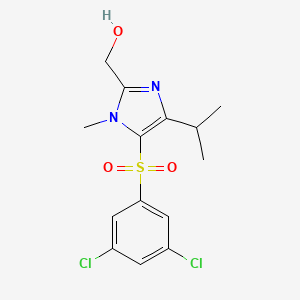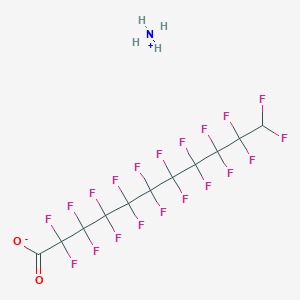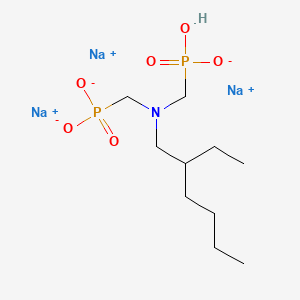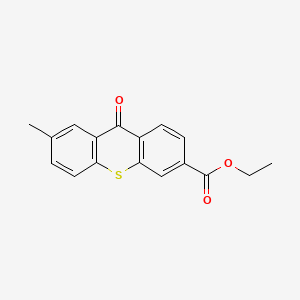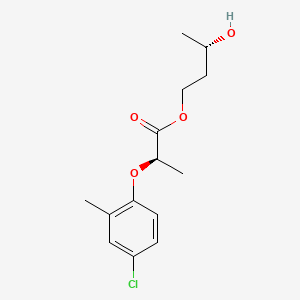
3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of 3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate involves several steps. The primary synthetic route includes the reaction of 4-chloro-2-methylphenol with propionic acid to form 2-(4-chloro-2-methylphenoxy)propionic acid. This intermediate is then esterified with 3-hydroxybutanol under specific reaction conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies explore its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research investigates its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with molecular targets, such as enzymes or receptors. It may inhibit or activate specific pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate can be compared with similar compounds, such as:
2-(4-chloro-2-methylphenoxy)propionic acid: This compound is an intermediate in the synthesis of the final product.
4-chloro-2-methylphenol: A precursor used in the initial steps of the synthesis.
3-hydroxybutanol: Another precursor used in the esterification step. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
40390-12-3 |
|---|---|
Molekularformel |
C14H19ClO4 |
Molekulargewicht |
286.75 g/mol |
IUPAC-Name |
[(3S)-3-hydroxybutyl] (2R)-2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C14H19ClO4/c1-9-8-12(15)4-5-13(9)19-11(3)14(17)18-7-6-10(2)16/h4-5,8,10-11,16H,6-7H2,1-3H3/t10-,11+/m0/s1 |
InChI-Schlüssel |
RIUWAQXPPSBCQL-WDEREUQCSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)OCC[C@H](C)O |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



